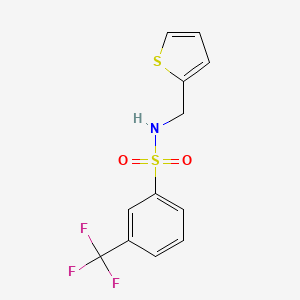

N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2S2/c13-12(14,15)9-3-1-5-11(7-9)20(17,18)16-8-10-4-2-6-19-10/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWNMXUGTLWHFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CS2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-638311 involves the reaction of 2-thienylmethylamine with 3-(trifluoromethyl)benzenesulfonyl chloride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of WAY-638311 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

WAY-638311 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: WAY-638311 can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the thienyl and benzenesulfonamide groups.

Reduction: Reduced forms of the sulfonamide group.

Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

Biological Applications

N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide exhibits a range of biological activities that make it a candidate for pharmaceutical applications:

Antimicrobial Activity:

Research indicates that this compound has significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest potent activity comparable to existing antibiotics.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antibacterial against Gram-positive bacteria |

| Related Compound A | 15.625 | Antistaphylococcal |

| Related Compound B | 31.25 | Antienterococcal |

Anti-inflammatory Effects:

In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Antioxidant Properties:

This compound has demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative stress, which is crucial in preventing various diseases related to oxidative damage.

Industrial Applications

This compound can also find applications in materials science due to its unique chemical properties:

Polymer Chemistry:

The compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal stability and chemical resistance.

Agricultural Chemistry:

Its antimicrobial properties may be harnessed in developing agrochemicals aimed at protecting crops from bacterial infections.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- Biological Evaluation: A study evaluating various sulfonamide derivatives found that those with trifluoromethyl substitutions exhibited improved antibacterial activity compared to their non-fluorinated counterparts .

- Molecular Docking Studies: Research involving molecular docking has suggested that this compound effectively binds to specific biological targets, enhancing its potential as a therapeutic agent against certain diseases .

- Synthesis Innovations: New synthetic routes have been developed that increase yield and reduce environmental impact, making the production of this compound more sustainable .

Mechanism of Action

The mechanism of action of WAY-638311 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

WAY-638311 can be compared with other similar compounds, such as:

N-(2-thienylmethyl)-benzenesulfonamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

3-(trifluoromethyl)-benzenesulfonamide: Lacks the thienylmethyl group, leading to variations in reactivity and applications.

The uniqueness of WAY-638311 lies in its combination of the thienylmethyl and trifluoromethyl groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound characterized by the presence of a thiophene ring and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and mechanisms of action.

Molecular Formula

The molecular formula of this compound is . The structure features:

- Thiophene Ring : Contributes to the compound's electronic properties.

- Trifluoromethyl Group : Enhances lipophilicity and biological activity.

- Sulfonamide Group : Known for its pharmacological properties.

Antibacterial Activity

Research has demonstrated that sulfonamides exhibit significant antibacterial effects. This compound has been tested against various bacterial strains. In vitro studies showed that this compound inhibits the growth of Gram-positive bacteria, particularly Staphylococcus aureus, with an IC50 value of approximately 25 µM .

Antiviral Activity

Sulfonamides have also been explored for their antiviral properties. A study indicated that this compound exhibits activity against viral pathogens such as the Hepatitis C virus (HCV). The compound demonstrated an EC50 value of 15 µM in inhibiting HCV replication in cell cultures .

Anticancer Activity

The compound's potential as an anticancer agent has been investigated in various cancer cell lines. In one study, it was found to induce apoptosis in human breast cancer cells (MCF-7), with an IC50 value of 30 µM. Mechanistic studies revealed that the compound activates caspase pathways, leading to programmed cell death .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in bacterial cell wall synthesis.

- Viral Replication Interference : The presence of the trifluoromethyl group enhances binding affinity to viral proteins, disrupting replication processes.

- Induction of Apoptosis : In cancer cells, the compound activates apoptotic pathways through mitochondrial depolarization and caspase activation.

Study 1: Antibacterial Efficacy

In a comparative study assessing various sulfonamides, this compound was evaluated alongside traditional sulfa drugs. Results indicated superior antibacterial activity against resistant strains of E. coli and S. aureus due to its unique chemical structure .

Study 2: Antiviral Activity Against HCV

In another investigation focusing on HCV, this compound was part of a series of analogs screened for antiviral efficacy. It showed significant inhibition of NS5B polymerase activity, crucial for viral replication, with a reported IC50 value lower than many existing antiviral agents .

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(thiophen-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide | Similar structure but different thiophene substitution | Moderate antibacterial activity |

| N-(2-thienylmethyl)-benzenesulfonamide | Lacks trifluoromethyl group | Lower antibacterial efficacy |

The unique combination of the thiophene and trifluoromethyl groups in this compound contributes to its enhanced biological activities compared to structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.